N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide
Overview
Description
N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a naphthalene ring system and a quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide typically involves the reaction of naphthalene-2-carboxylic acid with butylamine in the presence of a suitable coupling agent. The reaction conditions may include heating under reflux and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of naphthalene-2,3-dione derivatives.
Reduction: Production of naphthalene-2-yl derivatives with reduced functional groups.
Substitution: Introduction of various alkyl or aryl groups at the naphthalene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes.
Industry: In industry, the compound can be utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic devices.
Mechanism of Action
The mechanism by which N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide exerts its effects involves its interaction with specific molecular targets and pathways. The quaternary ammonium group may interact with biological membranes, affecting cellular processes. The naphthalene ring system can participate in various chemical reactions, influencing the overall activity of the compound.
Comparison with Similar Compounds
N,N-Diethyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide
N,N-Dipropyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide
N,N-Dibutyl-N-[2-(naphthalen-1-yl)-2-oxoethyl]butan-1-aminium bromide
Uniqueness: N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its longer alkyl chains and specific substitution pattern contribute to its unique behavior in various applications.
Properties
IUPAC Name |
tributyl-(2-naphthalen-2-yl-2-oxoethyl)azanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36NO.BrH/c1-4-7-16-25(17-8-5-2,18-9-6-3)20-24(26)23-15-14-21-12-10-11-13-22(21)19-23;/h10-15,19H,4-9,16-18,20H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLPUVCYDBNKQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2C=C1.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700381 | |
Record name | N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376644-73-4 | |
Record name | N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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